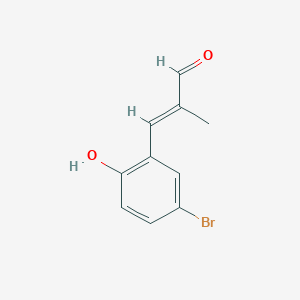

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal

Description

(2E)-3-(5-Bromo-2-hydroxyphenyl)-2-methylprop-2-enal is a substituted chalcone derivative characterized by an α,β-unsaturated aldehyde moiety. The compound features a bromine atom at the 5-position and a hydroxyl group at the 2-position of the phenyl ring, which confer unique electronic and steric properties. Such substitutions are known to influence reactivity, solubility, and biological activity, particularly in antioxidant and antimicrobial contexts .

Properties

IUPAC Name |

(E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOUVBVZTFVUGW-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(C=CC(=C1)Br)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=C(C=CC(=C1)Br)O)/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal typically involves the bromination of 2-hydroxyacetophenone followed by aldol condensation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a base such as sodium hydroxide or potassium hydroxide for the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 3-(5-bromo-2-hydroxyphenyl)-2-methylpropanoic acid.

Reduction: 3-(5-bromo-2-hydroxyphenyl)-2-methylpropan-1-ol.

Substitution: 3-(5-methoxy-2-hydroxyphenyl)-2-methylprop-2-enal.

Scientific Research Applications

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical data for (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal and related compounds:

Analysis of Substituent Effects

Electronic and Steric Modifications

- Hydroxyl (OH) vs. Methoxy (OCH₃): The hydroxyl group at the 2-position (in the target compound) increases hydrogen-bonding capacity and acidity compared to methoxy analogs, which may improve antioxidant activity .

- Aldehyde vs. Ketone/Ester: The α,β-unsaturated aldehyde group in the target compound is more reactive toward nucleophiles (e.g., in Michael additions) than ketone or ester derivatives .

Biological Activity

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal, also known by its chemical formula C10H9BrO2, has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is synthesized through a bromination process involving 2-hydroxyacetophenone, followed by an aldol condensation reaction. The typical reagents include bromine or N-bromosuccinimide (NBS) for bromination and sodium or potassium hydroxide as a base for the condensation. The resulting compound exhibits unique properties due to the presence of both an aldehyde group and a bromine atom on the phenyl ring, which enhances its reactivity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrO2 |

| Molar Mass | 241.08 g/mol |

| Density | 1.519 g/cm³ |

| Boiling Point | 363.3 °C |

| pKa | 8.35 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxyl group can form hydrogen bonds with biomolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate several biochemical pathways, potentially affecting cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, which pose a significant threat to public health due to their resistance to conventional antibiotics .

Case Study: Antimicrobial Efficacy

- Pathogen Tested: MRSA

- Methodology: Disk diffusion assay

- Result: Inhibition zones observed at concentrations as low as 50 µg/mL.

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells.

Case Study: Anticancer Activity

- Cell Lines Tested: HeLa and A549

- Methodology: MTT assay for cell viability

- Result: IC50 values were reported at approximately 30 µM for HeLa cells and 25 µM for A549 cells, indicating significant cytotoxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds such as 5-bromo-2-hydroxybenzaldehyde and 5-bromo-2-hydroxyacetophenone.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-bromo-2-hydroxybenzaldehyde | Moderate | Low |

| 5-bromo-2-hydroxyacetophenone | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2E)-3-(5-bromo-2-hydroxyphenyl)-2-methylprop-2-enal, and how are they optimized?

- Methodological Answer : The compound can be synthesized via aldol condensation between 5-bromo-2-hydroxybenzaldehyde and methyl vinyl ketone, followed by bromination. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts like NaOH or Knoevenagel catalysts . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios to minimize byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm regiochemistry and substituent positions (e.g., E-configuration of the α,β-unsaturated carbonyl).

- IR : Peaks at ~1680 cm indicate the carbonyl group, while ~3200 cm corresponds to phenolic -OH .

- XRD : Resolves crystal packing and intermolecular interactions (e.g., C–H···π or halogen bonding) .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity analysis. Accelerated stability studies under varying pH, temperature, and light exposure (per ICH guidelines) identify degradation pathways. Store at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to inflammatory enzymes (e.g., COX-2). Validate with free-energy calculations (MM-PBSA) .

- QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with anti-inflammatory activity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictions in spectral data interpretation?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Differentiate overlapping signals from aromatic protons or confirm stereochemistry.

- Isotopic Labeling : Introduce H or C labels to trace ambiguous peaks .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., (2E)-3-(4-chlorophenyl)prop-2-enal) to validate assignments .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- Methodological Answer :

- SAR Studies : Replace bromine with chlorine or fluorine to assess changes in antimicrobial potency. Use in vitro assays (e.g., MIC against S. aureus).

- Electron-Withdrawing Effects : Bromine’s inductive effect enhances electrophilicity of the carbonyl, increasing reactivity in nucleophilic addition reactions .

Q. What protocols evaluate environmental persistence and ecotoxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.